2',3'-Dideoxy-3'-fluorocytidine
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Overview
Description
2’,3’-Dideoxy-3’-fluorocytidine is a synthetic nucleoside analogue. It is structurally similar to cytidine but lacks hydroxyl groups at the 2’ and 3’ positions and has a fluorine atom at the 3’ position. This compound is known for its potential antitumor and antiviral activities, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluorocytidine typically involves the fluorination of cytidine derivatives. One common method includes the use of trifluoromethanesulfonic acid trimethylsilyl group and sodium iodide as reagents. The reaction is carried out in anhydrous 1,2-ethylene dichloride at low temperatures, followed by the addition of 5-deoxidation triacetyl ribose .
Industrial Production Methods
Industrial production methods for 2’,3’-Dideoxy-3’-fluorocytidine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-3’-fluorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability conferred by the fluorine atom
Common Reagents and Conditions
Common reagents used in reactions involving 2’,3’-Dideoxy-3’-fluorocytidine include trifluoromethanesulfonic acid, sodium iodide, and various organic solvents. Reaction conditions often involve low temperatures and anhydrous environments to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving 2’,3’-Dideoxy-3’-fluorocytidine depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted cytidine derivatives .
Scientific Research Applications
2’,3’-Dideoxy-3’-fluorocytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its effects on cellular processes, including DNA synthesis and repair.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
2’,3’-Dideoxy-3’-fluorocytidine exerts its effects by incorporating into DNA during replication, leading to chain termination. This inhibits DNA synthesis and ultimately induces apoptosis in rapidly dividing cells. The fluorine atom at the 3’ position enhances the compound’s stability and resistance to enzymatic degradation, allowing it to remain active in the body for longer periods .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxycytidine: Lacks the fluorine atom at the 3’ position and is less stable.
3’-Fluoro-2’,3’-dideoxycytidine: Similar structure but with different stereochemistry.
5-Fluorocytidine: Contains a fluorine atom at the 5’ position instead of the 3’ position
Uniqueness
2’,3’-Dideoxy-3’-fluorocytidine is unique due to its specific structural modifications, which confer enhanced stability and resistance to enzymatic degradation. These properties make it a valuable compound in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
4-amino-1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSUDSIHCJEYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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